(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride
Overview
Description
“®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of similar compounds, such as methyl 2-amino-3-phenylpropanoate, has been documented1. However, the specific synthesis process for “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” is not readily available45.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” is not explicitly provided in the search results123.
Chemical Reactions Analysis
The specific chemical reactions involving “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” are not detailed in the available resources136.
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” are not explicitly stated in the available resources8123.
Scientific Research Applications
Synthesis Techniques
A method for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to yield hydrochloride, is documented. This process is significant in synthesizing chiral compounds and intermediates for further chemical transformations (Jankowski et al., 1999).
Enantioselective Alkylation
Research on the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid tert‐Butyl Ester for synthesizing (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester demonstrates a crucial application in creating specific stereochemistry in chemical compounds (Shirakawa et al., 2014).
Asymmetric Synthesis
Asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, using tert-butyl sorbate and enantiopure lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, highlights the role of this compound in synthesizing complex sugars and derivatives (Csatayová et al., 2011).
Chemical Synthesis and Ring Opening Reactions
The esterification of (R)-tert-butyl 2-hydroxy-3-phenylpropanoate via ring opening of benzoxazinones, leading to the efficient synthesis of cyclodepsipeptides, demonstrates the compound's utility in creating complex molecular structures (Chettu et al., 2017).
Blaise Reaction Application
O-Trimethylsilyl protected (R)-cyanohydrins reacting with Reformatsky reagents from tert-butyl 2-bromoesters (Blaise reaction) showcases a method for creating structurally unique amino acid derivatives (Syed et al., 1998).
Safety And Hazards
Future Directions
The future directions for the research and application of “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” are not specified in the available resources101.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580028 | |
Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride | |
CAS RN |
3403-25-6 | |
Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.